molecular formula C3H8ClNO B019296 Aminoacetone hydrochloride CAS No. 7737-17-9

Aminoacetone hydrochloride

Cat. No.: B019296
CAS No.: 7737-17-9
M. Wt: 109.55 g/mol
InChI Key: RUCLDQBBIJKQHO-UHFFFAOYSA-N
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Description

Aminoacetone hydrochloride is an organic compound with the chemical formula CH₃C(O)CH₂NH₃Cl. It is the hydrochloride salt of aminoacetone, which is a metabolite involved in the biosynthesis of methylglyoxal. Aminoacetone is produced during the catabolism of the amino acid threonine and is also an intermediate in the metabolism of glycine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminoacetone hydrochloride can be synthesized through several methods:

    From Isopropylamine: This method involves the use of N,N-dichloroisopropylamine.

    From Hexamethylenetetramine and Chloroacetone: This route involves the reaction of hexamethylenetetramine with chloroacetone.

    Reduction of Nitroacetone or Isonitrosoacetone: These compounds can be reduced to produce this compound.

    From Phthalimidoacetone by Acid Hydrolysis: This method involves the hydrolysis of phthalimidoacetone using acid.

Industrial Production Methods: In industrial settings, this compound is often prepared by the hydrolysis of acetamidoacetone. The process involves heating a mixture of acetamidoacetone with hydrochloric acid and water under reflux conditions. The resulting solution is then concentrated to obtain this compound .

Comparison with Similar Compounds

Aminoacetone hydrochloride can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its role as an intermediate in the metabolism of threonine and glycine, and its ability to form methylglyoxal, a compound with significant biological implications .

Biological Activity

Aminoacetone hydrochloride (CAS Number: 7737-17-9) is a simple amino ketone that plays a significant role in various biological processes. This compound is primarily recognized for its involvement in the metabolism of threonine and glycine, serving as an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO). This article explores the biological activity of this compound, including its metabolic pathways, enzymatic interactions, and implications in health and disease.

PropertyValue
Molecular FormulaC₃H₈ClNO
Molecular Weight109.55 g/mol
Density0.926 g/cm³
Boiling Point120.6 °C at 760 mmHg
Flash Point26.8 °C

Metabolic Role

This compound is synthesized during the catabolism of threonine, where it is formed from the dehydrogenation of threonine to 2-amino-3-oxobutyrate, which subsequently decarboxylates to aminoacetone. This compound can further be oxidized and deaminated to produce methylglyoxal, a reactive dicarbonyl compound implicated in various metabolic disorders, including diabetes and aging-related diseases .

Pathway Overview

  • Threonine Catabolism :
    • Threonine → 2-Amino-3-oxobutyrate → Aminoacetone
    • Aminoacetone → Methylglyoxal → Pyruvate
  • Enzymatic Interactions :
    • Aminoacetone acts as a substrate for SSAO, which catalyzes its oxidative deamination to produce methylglyoxal and ammonia .

Enzymatic Function

This compound's primary biological activity is linked to its role as a substrate for SSAO. This enzyme is involved in the oxidative deamination of primary amines, contributing to various physiological processes such as neurotransmitter metabolism and amine clearance from the bloodstream . The determination of SSAO activity using this compound has been used in various biochemical assays, highlighting its importance in metabolic studies.

Case Studies and Research Findings

  • Metabolomic Studies : Research has demonstrated that aminoacetone influences metabolic pathways significantly. For instance, studies on Entamoeba histolytica revealed that aminoacetone plays a role in regulating sulfur-containing amino acid metabolism, affecting glycolysis and phospholipid metabolism under conditions of l-cysteine deprivation .
  • Oxidative Stress Response : In cellular models, aminoacetone has been implicated in modulating oxidative stress responses. Its conversion to methylglyoxal can lead to the formation of advanced glycation end-products (AGEs), which are associated with oxidative damage and inflammation in tissues .
  • Potential Therapeutic Applications : Given its metabolic roles, this compound is being explored for its potential therapeutic applications in managing conditions related to oxidative stress and metabolic dysregulation. Its function as an intermediate in the synthesis of biologically active compounds positions it as a valuable target for drug development .

Properties

CAS No.

7737-17-9

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

1-aminopropan-2-one;hydron;chloride

InChI

InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H

InChI Key

RUCLDQBBIJKQHO-UHFFFAOYSA-N

SMILES

CC(=O)CN.Cl

Canonical SMILES

[H+].CC(=O)CN.[Cl-]

Appearance

Assay:≥95%A crystalline solid

Key on ui other cas no.

7737-17-9

Pictograms

Irritant

Related CAS

298-08-8 (Parent)

Synonyms

1-Amino-2-propanone Hydrochloride;  2-Oxopropylammonium Chloride;  Aminoacetone Hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of aminoacetone hydrochloride in the biosynthesis of Vitamin B12?

A: this compound is a key intermediate in the biosynthesis of Vitamin B12. Specifically, it serves as the substrate for the enzyme 1-amino-2-propanol dehydrogenase, which catalyzes its reversible reduction to D-1-amino-2-propanol. This D-isomer is then incorporated into the aminopropanol moiety of the Vitamin B12 molecule. []

Q2: How can aminoacetone and its derivative, α-amino-β-ketobutyric acid, be separated chromatographically?

A: While aminoacetone and α-amino-β-ketobutyric acid (ALA) exhibit similar chromatographic behavior in many solvent systems, they can be separated using a specific method. A column of diethylaminoethylcellulose at pH 5.0 can be utilized. Under these conditions, aminoacetone is retained on the column while ALA elutes. Subsequently, aminoacetone can be eluted from the column using HCl. []

Q3: Are there any known synthetic applications for this compound?

A: Yes, this compound serves as a valuable precursor in the synthesis of substituted pyrazines. [] While specific details of the reaction are not provided in the abstract, this highlights the potential use of this compound in organic synthesis.

Q4: The provided research mentions the preparation of aminoacetone semicarbazone hydrochloride. What is the significance of this derivative?

A: Although the provided abstract does not delve into the specific applications of aminoacetone semicarbazone hydrochloride, its synthesis is outlined, suggesting its potential utility. [] Semicarbazone derivatives are often employed in organic chemistry for various purposes, including the purification and characterization of ketones and aldehydes. Further research is needed to elucidate the specific role of aminoacetone semicarbazone hydrochloride in this context.

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